molecular formula C27H22BrNO4 B11498447 N-benzyl-6-bromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

N-benzyl-6-bromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

Cat. No.: B11498447
M. Wt: 504.4 g/mol
InChI Key: MGPBSHXTOBFKDK-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused cyclopropa[c]chromene core. Its structure includes a benzyl group, a bromine atom, an ethyl group, and a phenylcarbonyl moiety.
  • The compound’s name provides information about its substituents and functional groups. Let’s break it down:

      N-benzyl: Indicates a benzyl group attached to the nitrogen atom.

      6-bromo: Refers to the bromine atom at the 6th position.

      1-ethyl: Indicates an ethyl group at the 1st position.

      2-oxo: Indicates a ketone (carbonyl) group at the 2nd position.

      1-(phenylcarbonyl): Refers to a phenyl group with a carbonyl (C=O) substituent.

      1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide: Describes the fused cyclopropa[c]chromene ring system with a carboxamide group.

  • This compound’s unique structure suggests potential interesting properties and applications.
  • Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

    • In chemistry, this compound could serve as a building block for novel materials or ligands.
    • In biology, it might exhibit interesting biological activities due to its unique structure.
    • Medicinally, it could be explored for potential therapeutic effects.
    • Industrial applications could involve its use in fine chemicals or pharmaceuticals.
  • Mechanism of Action

    • Research would be needed to determine the compound’s precise mechanism of action.
    • Molecular targets and pathways involved could vary based on its biological activity.
  • Comparison with Similar Compounds

    • Similar compounds could include other indole derivatives, imidazoles, or heterocyclic structures.
    • Highlighting its uniqueness would require a detailed comparison with specific analogs.

    Remember that further investigation and experimental data are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C27H22BrNO4

    Molecular Weight

    504.4 g/mol

    IUPAC Name

    1-benzoyl-N-benzyl-6-bromo-1-ethyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide

    InChI

    InChI=1S/C27H22BrNO4/c1-2-26(23(30)18-11-7-4-8-12-18)22-20-15-19(28)13-14-21(20)33-25(32)27(22,26)24(31)29-16-17-9-5-3-6-10-17/h3-15,22H,2,16H2,1H3,(H,29,31)

    InChI Key

    MGPBSHXTOBFKDK-UHFFFAOYSA-N

    Canonical SMILES

    CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)NCC4=CC=CC=C4)C(=O)C5=CC=CC=C5

    Origin of Product

    United States

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